N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the 2,5-dimethylfuran ring, followed by the introduction of the 3-hydroxypropyl group. The ethoxy-3-methylbenzenesulfonamide moiety would then be attached through a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,5-dimethylfuran ring would contribute to the compound’s aromaticity, while the sulfonamide group would likely form hydrogen bonds with other molecules .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution, while the sulfonamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group could increase its solubility in water, while the furan ring could contribute to its stability.Scientific Research Applications
Synthesis and Crystal Structure
The synthesis and crystal structure of related sulfonamide compounds have been extensively studied. For instance, Zhang et al. (2010) unexpectedly synthesized a novel compound through an aminohalogenation reaction, characterized by multiple spectroscopic techniques and single-crystal X-ray diffraction, highlighting its anticancer property Zhang, Shi-jie, Hu, Wei-Xiao, 2010.
Photodynamic Therapy Applications
M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit significant photophysical and photochemical properties, suggesting potential applications in photodynamic therapy for cancer treatment Pişkin, Canpolat, Öztürk, 2020.
Antimicrobial and Antifungal Activities
A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were synthesized and evaluated for their anti-HIV and antifungal activities, showcasing the versatile biological applications of sulfonamide derivatives Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, Shahzad, 2007.
DNA Binding and Anticancer Activity
González-Álvarez et al. (2013) prepared mixed-ligand copper(II)-sulfonamide complexes to study their effects on DNA binding, cleavage, genotoxicity, and anticancer activity. These studies contribute to understanding the therapeutic potential of sulfonamide-based complexes in cancer treatment González-Álvarez, Alejandro Pascual-Álvarez, del Castillo Agudo, Castiñeiras, Liu-González, Borrás, Gloria Alzuet-Piña, 2013.
Computational Studies and Therapeutic Agents
Abbasi et al. (2018) synthesized a new series of sulfonamides as potential therapeutic agents for Alzheimer’s disease, demonstrating the compound's inhibitory activity against acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, Seo, 2018.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-5-23-18-7-6-15(10-12(18)2)25(21,22)19-9-8-17(20)16-11-13(3)24-14(16)4/h6-7,10-11,17,19-20H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDRGDQGWYCGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=C(OC(=C2)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.